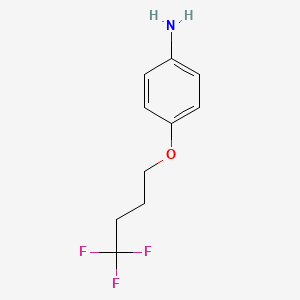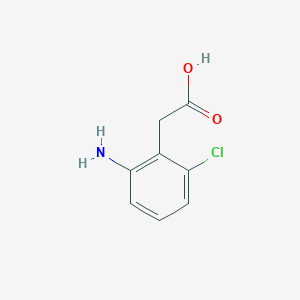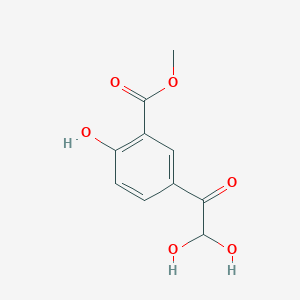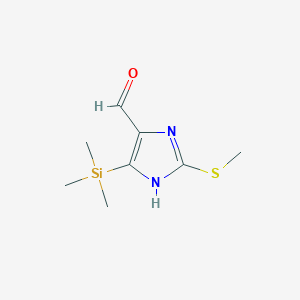![molecular formula C18H17ClN2OS B15131852 (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one CAS No. 34375-50-3](/img/structure/B15131852.png)
(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorophenylethylamine with 3-methylbenzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the formation of the imine intermediate. The resulting imine is then cyclized to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Researchers can investigate its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s biological activities can be further explored for therapeutic applications. Its potential as a drug candidate can be evaluated through preclinical and clinical studies.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
- (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
- (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings and the thiazolidinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
34375-50-3 |
|---|---|
Molecular Formula |
C18H17ClN2OS |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17ClN2OS/c1-13-3-2-4-16(11-13)20-18-21(17(22)12-23-18)10-9-14-5-7-15(19)8-6-14/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
WPUUBODUBPZOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2N(C(=O)CS2)CCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


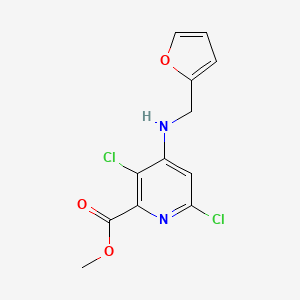
![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Butenamide](/img/structure/B15131781.png)
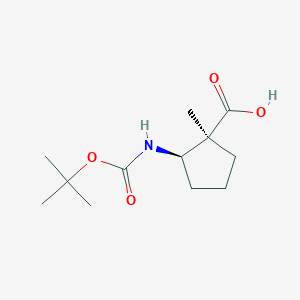
![5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B15131799.png)
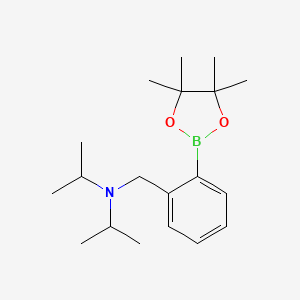
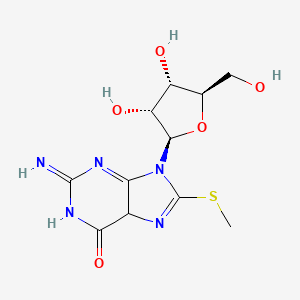
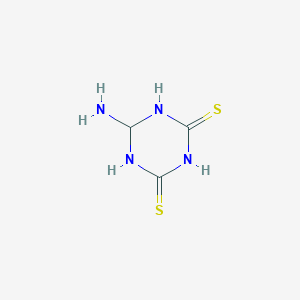
![3H-Naphth[1,8-cd]isoxazole](/img/structure/B15131829.png)
